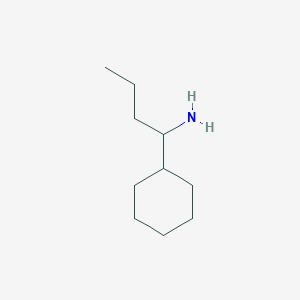

1-Cyclohexylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBUVRNYVXYZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylbutan 1 Amine and Its Derivatives

Classical Approaches to Primary Amine Synthesis

Classical methods for amine synthesis have long been the foundation of organic chemistry, offering robust and widely applicable routes from common starting materials like carbonyl compounds, alcohols, and alkyl halides.

Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. sigmaaldrich.com For the synthesis of 1-cyclohexylbutan-1-amine, the direct precursor is 1-cyclohexylbutan-1-one (B74864). nih.gov The process involves two key steps: the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. masterorganicchemistry.com This one-pot procedure prevents the issues of over-alkylation often seen in other methods.

A variety of reducing agents and catalytic systems can be employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the imine in the presence of the unreacted ketone. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation. masterorganicchemistry.com More specialized systems have also been developed; for instance, treating a ketone with ammonia in the presence of titanium(IV) isopropoxide, followed by reduction with sodium borohydride (B1222165) (NaBH₄), provides a chemoselective route to primary amines. organic-chemistry.org

Table 1: Selected Reagents for Reductive Amination of Ketones

| Reagent/System | Description | Reference |

| Ammonia & NaBH₃CN | A standard, mild method that selectively reduces the imine intermediate. masterorganicchemistry.com | masterorganicchemistry.com |

| Ammonia & NaBH(OAc)₃ | An alternative to NaBH₃CN, often used to avoid cyanide in the waste stream. masterorganicchemistry.com | masterorganicchemistry.com |

| Ammonia & H₂/Catalyst | Catalytic hydrogenation (e.g., using Ni, Pd, or Pt) is an effective but often more pressure- and temperature-intensive method. | libretexts.org |

| Ammonia & Ti(OiPr)₄ / NaBH₄ | A highly chemoselective system where the Lewis acid activates the ketone, facilitating imine formation before reduction. organic-chemistry.org | organic-chemistry.org |

| Ammonia & Hantzsch Ester / Thiourea | A biomimetic approach using an organocatalyst (thiourea) and a mild hydrogen donor (Hantzsch ester). organic-chemistry.org | organic-chemistry.org |

The corresponding alcohol, 1-cyclohexylbutan-1-ol, serves as another viable starting material for the synthesis of this compound. This transformation can be achieved through a "hydrogen-borrowing" or "hydrogen autotransfer" mechanism. acs.orgmdpi.com This catalytic cycle involves three main steps:

Dehydrogenation of the alcohol by a metal catalyst to form the corresponding ketone (1-cyclohexylbutan-1-one) in situ.

Condensation of the ketone with ammonia to form the imine.

Hydrogenation of the imine by the catalyst, which returns the "borrowed" hydrogen to complete the reaction. mdpi.comresearchgate.net

This process is atom-economical, with water being the only byproduct. researchgate.net Heterogeneous nickel catalysts, such as Ni on an alumina/silica support, have proven effective for this direct amination of alcohols with ammonia, providing good yields and selectivity for the primary amine. acs.orgmdpi.com Ruthenium-based pincer complexes have also been developed for the direct conversion of primary alcohols to primary amines. google.com

Alkylation reactions represent a fundamental approach to C-N bond formation. wikipedia.org In principle, this compound could be synthesized by the direct alkylation of ammonia with a suitable alkyl halide, such as 1-bromo-1-cyclohexylbutane. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. jove.com

However, the direct alkylation of ammonia is notoriously difficult to control. The primary amine product is often more nucleophilic than ammonia itself, leading to subsequent alkylations that produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgjove.com

To circumvent this lack of selectivity, the Gabriel synthesis is a more controlled, multi-step method for preparing primary amines. libretexts.org This procedure uses phthalimide (B116566) as an ammonia surrogate. The key steps are:

Deprotonation of phthalimide with a base like potassium hydroxide (B78521) (KOH) to form the nucleophilic phthalimide anion.

Alkylation of the phthalimide anion with an alkyl halide (e.g., 1-bromo-1-cyclohexylbutane) in an Sₙ2 reaction to form an N-alkylated phthalimide.

Hydrolysis of the N-alkylated phthalimide, typically using a strong acid or, more commonly, hydrazine, to release the desired primary amine. libretexts.org

Modern Catalytic Methods for Amination

Recent advances in catalysis have provided powerful new tools for the synthesis of amines, offering higher selectivity, broader functional group tolerance, and the ability to control stereochemistry.

Transition metals, particularly nickel, have emerged as versatile catalysts for forming C-N bonds under mild conditions. rsc.org These methods often operate through mechanisms distinct from classical approaches, enabling new types of bond constructions.

A significant challenge in chemical synthesis is the control of stereochemistry. For a chiral molecule like this compound, modern catalytic methods offer elegant solutions for producing a single enantiomer from a racemic (50:50 mixture of enantiomers) starting material. Nickel-catalyzed enantioconvergent cross-coupling reactions are at the forefront of this field. organic-chemistry.org

These methods utilize a chiral nickel catalyst to couple a racemic electrophile with a nucleophilic partner, producing a single enantiomer of the product in high yield and enantiomeric excess. figshare.com Two prominent strategies developed by the research group of Gregory C. Fu are particularly relevant:

Coupling with Racemic α-Phthalimido Alkyl Chlorides: A chiral nickel catalyst facilitates the reaction between a racemic α-phthalimido alkyl chloride and an alkylzinc reagent. This method allows for the construction of chiral, protected dialkyl carbinamines. organic-chemistry.orgfigshare.com

Coupling with N-Hydroxyphthalimide (NHP) Esters: In this variant, the racemic partner is an N-hydroxyphthalimide (NHP) ester of a protected α-amino acid, which again couples with an alkylzinc reagent in the presence of the chiral nickel catalyst. organic-chemistry.orgfigshare.com A significant advantage of this approach is that the NHP ester can be generated in situ from commercially available amino acid derivatives, streamlining the synthetic process. figshare.com

These reactions are robust and tolerate a wide variety of functional groups. organic-chemistry.org The proposed mechanism involves the formation of organonickel(II) complexes as key intermediates in the catalytic cycle. organic-chemistry.org This enantioconvergent approach represents a powerful method for accessing enantioenriched amine derivatives that would be difficult to obtain through classical resolution techniques.

Table 2: Key Components in Nickel-Catalyzed Enantioconvergent Amination

| Component | Role | Example | Reference |

| Chiral Nickel Catalyst | Controls the stereochemical outcome of the reaction. | NiCl₂/Chiral Ligand (e.g., a diamine or phosphine) | organic-chemistry.org, figshare.com |

| Racemic Electrophile | The starting material containing the amino group precursor. | Racemic α-phthalimido alkyl chloride or NHP ester of an amino acid. | organic-chemistry.org, figshare.com |

| Nucleophile | The coupling partner that introduces one of the alkyl groups. | Alkylzinc reagent (e.g., R₂Zn). | organic-chemistry.org, figshare.com |

| Reducing Agent | Often required in the catalytic cycle. | Silanes or other reducing agents. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in C-N Bond Formation

Other Metal-Mediated Amination Protocols

The synthesis of amines through the reductive amination of carbonyl compounds is a cornerstone of organic chemistry. For a sterically demanding target like this compound, the corresponding precursor would be cyclohexyl propyl ketone. Metal-catalyzed direct reductive amination represents one of the most straightforward routes to such primary amines. acs.org Various transition metal catalysts have been developed to facilitate this transformation under relatively mild conditions, often using ammonia surrogates like ammonium salts and a hydrogen source.

Iridium and ruthenium-based catalysts have shown particular efficacy in the reductive amination of sterically hindered ketones. acs.orgkanto.co.jp For instance, novel ruthenium catalysts that are stable in air and moisture have been developed for the direct asymmetric reductive amination of challenging α-alkoxy ketones. acs.org These catalysts, readily prepared from commercial reagents, can achieve high yields and enantioselectivity. acs.org Similarly, iridium catalysts are effective for producing primary amines from cycloaliphatic ketones with high diastereoselectivity. kanto.co.jp For substrates that are sterically bulky near the carbonyl group, specific iridium catalysts (e.g., Ir-PA2, Ir-PA3) have demonstrated higher reactivity compared to standard catalysts. kanto.co.jp Other metals, such as rhodium and zirconium, have also been employed. Zirconium dioxide (t-ZrO2) has been used as a heterogeneous catalyst for the selective reductive amination of cycloaliphatic ketones like cyclohexanone (B45756). researchgate.net

Table 1: Metal Catalysts in Reductive Amination of Ketones

| Catalyst System | Ketone Substrate Type | Amine Source | Key Features |

|---|---|---|---|

| Ru(2-hydroxynicotinate)₂{(R)-binap} | α-Alkoxy ketones | (NH₄)₂HPO₄ | High stability; provides access to chiral primary amines. acs.org |

| Iridium-Phosphine Amine Complexes (Ir-PA1, PA2, PA3) | Bulky aliphatic & cycloaromatic ketones | Ammonium formate | Air-stable; high diastereoselectivity for cyclic ketones. kanto.co.jp |

| Rhodium complexes | Cyclopropyl ketones | Various amines | Catalytic dichotomy observed; can lead to traditional amination products. nih.gov |

Hydrogen-Borrowing Amination of Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" concept is an atom-efficient and environmentally benign strategy for C-N bond formation. nih.gov This methodology allows for the use of stable and readily available alcohols as alkylating agents for amines, with water as the sole byproduct. nih.gov The synthesis of this compound via this route would start from 1-cyclohexylbutan-1-ol.

The process involves three main catalytic steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding carbonyl compound (cyclohexyl propyl ketone).

The ketone then reacts with an amine source (e.g., ammonia) to form an imine intermediate.

The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst. researchgate.net

Homogeneous ruthenium complexes, such as those incorporating Xantphos ligands, have been successfully used for the selective synthesis of primary amines from alcohols and ammonia. researchgate.net Biocatalytic systems have also been developed, combining an alcohol dehydrogenase (ADH) to oxidize the alcohol and a reductive aminase (RedAm) or amine dehydrogenase (AmDH) for the reductive amination step, creating a "hydrogen-borrowing" cascade. nih.govnih.govresearchgate.net Such enzymatic cascades can achieve high conversion and stereoselectivity. For example, the amination of cyclohexanol (B46403) to N-propargyl-cyclohexylamine has been demonstrated with 91% conversion using an ADH and a reductive aminase. nih.gov

Table 2: Catalytic Systems for Hydrogen-Borrowing Amination

| Catalyst System | Alcohol Substrate | Amine Source | Product Type | Key Findings |

|---|---|---|---|---|

| Homogeneous Ru/xantphos | Various primary alcohols | Ammonia | Primary amines | Selective synthesis achieved by controlling reaction parameters. researchgate.net |

| Homogeneous [Ru₃(CO)₁₂]/CataCXium® PCy | 1-(2-furyl)ethanol | Ammonia / Primary amines | Primary / Secondary amines | Effective for amination of bio-based alcohols. mdpi.com |

| Co-immobilized ADH and AmDH | (S)-phenylpropan-2-ol | Ammonia | Chiral primary amine | 90% conversion and 80% isolated yield on a preparative scale. researchgate.net |

Photoredox Catalysis in Amine Synthesis via Amine Radical Cations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. acs.org The synthesis of amines can be achieved through various photoredox pathways, often involving the generation of α-amino radicals or the reaction of imine derivatives. acs.orgnih.gov

One relevant strategy for synthesizing sterically hindered primary amines like this compound involves the use of oxime esters as precursors. rsc.orgacs.orgrsc.org Under visible light irradiation, a photocatalyst can initiate a process where an acyl oxime ester, derived from cyclohexyl propyl ketone, undergoes fragmentation. This can lead to the formation of an iminyl radical, which is subsequently reduced and protonated to yield the target primary amine. This approach avoids the direct use of ammonia and can offer good functional group tolerance. rsc.org Alternatively, amine radical cations can be generated directly from existing tertiary amines through single-electron oxidation, leading to the formation of reactive iminium ions that can be trapped by nucleophiles. acs.org

Table 3: Photoredox Strategies for C-N Bond Formation

| Strategy | Precursor/Substrate | Photocatalyst Example | Intermediate | Product Type |

|---|---|---|---|---|

| Imine Carbamoylation | N-aryl imines | 3DPAFIPN | Carbamoyl radical | α-Amino acid amides. nih.gov |

| Intramolecular Aminoacylation | Unsaturated amines & Acyl oxime esters | Not specified | Acyl radical | Acylated saturated heterocycles. rsc.org |

| Transfer Aminochlorination | Unactivated alkenes & Oxime-based surrogates | Not specified | Radical-polar crossover | Vicinal aminochlorinated products. acs.org |

Stereoselective and Asymmetric Synthesis of this compound

The creation of chiral amines, which are crucial building blocks for pharmaceuticals, often requires highly selective synthetic methods. Enzymatic biocatalysis provides a powerful platform for producing single-enantiomer amines with high efficiency and under environmentally benign conditions. nih.gov

Enzymatic Biocatalysis for Chiral Amine Production

Biocatalysis utilizes enzymes such as transaminases, imine reductases, and reductive aminases to catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These methods are prized for their exceptional stereoselectivity. mdpi.com

Application of Transaminases and Imine Reductases

Transaminases (TAs): ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a carbonyl acceptor. nih.govnih.gov For the synthesis of chiral this compound, a TA would convert cyclohexyl propyl ketone into the desired amine enantiomer. While naturally occurring TAs often have a limited substrate scope, protein engineering has significantly expanded their utility to include sterically bulky substrates. nih.gov Commercial TA screening kits are available and have been used to identify enzymes capable of aminating ketones with bulky substituents, such as cyclohexyl phenyl ketone, with varying degrees of conversion and enantioselectivity. researchgate.net A key challenge is that the reaction equilibrium can be unfavorable, but this can be overcome by using a large excess of the amine donor or by removing the ketone byproduct. nih.gov

Imine Reductases (IREDs): IREDs are nicotinamide-dependent (typically NADPH) enzymes that catalyze the asymmetric reduction of C=N bonds. ugent.be They provide a route to chiral primary, secondary, and tertiary amines. acs.org The synthesis of this compound using an IRED would involve the reduction of the imine formed in situ or pre-formed from cyclohexyl propyl ketone and an amine source. Extensive libraries of IREDs have been generated through genome mining, and screening these panels can identify enzymes with high activity and stereoselectivity for specific substrates, including those with bulky groups. acs.orgresearchgate.net

Table 4: Application of Transaminases and Imine Reductases for Bulky Amine Synthesis

| Enzyme Class | Enzyme Example | Substrate Example | Key Features & Performance |

|---|---|---|---|

| Transaminase (TA) | ATA-237 (Commercial) | 1-Cyclohexyl-ethan-1-one | Moderate conversion, produced (R)-amine with 67% ee. researchgate.net |

| Transaminase (TA) | Engineered CvTA (L59A) | 1-Phenyl-1-butanone | Produced bulky (S)-amine with >99% ee. nih.gov |

| Imine Reductase (IRED) | IR-G36 Mutant (M5) | N-Boc-3-piperidone & Benzylamine | 4193-fold improvement in catalytic efficiency for a bulky amine. researchgate.net |

Reductive Aminase (RedAm) Methodologies

Reductive aminases (RedAms) are a specialized subclass of IREDs that are particularly adept at catalyzing the entire reductive amination sequence—from ketone and amine to the final product—within the enzyme's active site. nih.govacs.org This makes them highly efficient for the one-pot synthesis of amines. The reductive aminase from Aspergillus oryzae (AspRedAm) is a well-studied example that can catalyze the reductive amination of a wide range of ketones and amines with high activity in aqueous media. researchgate.net

RedAms have been successfully applied to the synthesis of various N-alkylcyclohexylamines from cyclohexanone with excellent conversion rates. researchgate.net While many studies focus on smaller amine partners, research has shown that some RedAms or IREDs can accommodate bulkier amines, or can be engineered to do so. nih.gov For instance, an IRED from Ensifer adhaerens (IR77) was characterized for its ability to couple cyclohexanone with larger bicyclic amines, and a single mutation (A208N) improved its activity, allowing for preparative scale synthesis with isolated yields up to 93%. nih.gov This demonstrates the potential of RedAms for the synthesis of complex and sterically hindered amines like this compound.

Table 5: Application of Reductive Aminases in Amine Synthesis

| Enzyme | Substrate(s) | Product | Key Findings |

|---|---|---|---|

| AspRedAm | Cyclohexanone & Methylamine (B109427) | N-Methylcyclohexylamine | 99% conversion, Space-Time Yield of 64.2 g L⁻¹ d⁻¹. researchgate.net |

| AspRedAm | Cyclohexanone & Propargylamine | N-Propargylcyclohexylamine | 99% conversion, Space-Time Yield of 55.4 g L⁻¹ d⁻¹. researchgate.net |

| IR77-A208N | Cyclohexanone & Pyrrolidine | N-Cyclohexylpyrrolidine | Preparative scale (50 mM) synthesis with high conversion. nih.gov |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis employing chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. nih.gov For the synthesis of chiral amines like this compound, this approach offers reliable and predictable stereocontrol.

Ellman Sulfinamide Protocols for Chirality Induction and Transfer

One of the most robust and widely used methods for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide (tBS), often referred to as Ellman's auxiliary. yale.edunih.gov This method typically involves a three-step sequence:

Condensation: The chiral sulfinamide is condensed with an aldehyde or ketone to form an N-sulfinyl imine (sulfinylimine). For the synthesis of this compound, cyclohexanecarboxaldehyde (B41370) would be the starting material. This condensation is often promoted by a dehydrating agent or a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄). harvard.edu

Diastereoselective Nucleophilic Addition: A nucleophile, in this case, a propyl organometallic reagent (e.g., propylmagnesium bromide or propyllithium), is added to the carbon-nitrogen double bond of the N-sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face and thereby creating a new stereocenter with high diastereoselectivity. sigmaaldrich.com The stereochemical outcome can be predicted based on a six-membered chair-like transition state where the nucleophile attacks to avoid steric clash with the sulfinyl group. researchgate.net

Auxiliary Cleavage: The sulfinyl group is removed from the resulting sulfinamide adduct under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the free primary amine, this compound, as its hydrochloride salt. nih.govharvard.edu

This protocol is highly valued for its broad substrate scope, high diastereoselectivities, and the commercial availability of both enantiomers of the Ellman auxiliary. yale.edu

Table 1: Representative Ellman Sulfinamide Synthesis of this compound This table is a representative example based on established protocols for similar substrates.

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product | Typical Yield | Typical Diastereomeric Ratio (d.r.) |

| 1. Condensation | Cyclohexanecarboxaldehyde, (R)-tert-Butanesulfinamide | Ti(OEt)₄, THF, 23 °C | (R,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide | >95% | N/A |

| 2. Addition | (R,E)-N-(Cyclohexylmethylene)-2-methylpropane-2-sulfinamide | Propylmagnesium bromide, THF, -48 °C | (R)-N-((S)-1-Cyclohexylbutyl)-2-methylpropane-2-sulfinamide | ~85-95% | >95:5 |

| 3. Cleavage | (R)-N-((S)-1-Cyclohexylbutyl)-2-methylpropane-2-sulfinamide | HCl, Methanol, 0 °C to 23 °C | (S)-1-Cyclohexylbutan-1-amine hydrochloride | >95% | >99% ee* |

| ee = enantiomeric excess, assuming high diastereoselectivity and no racemization. |

Control of Stereochemistry in Multistep Pathways

In the synthesis of more complex molecules containing the this compound scaffold along with other stereocenters, controlling the relative and absolute stereochemistry requires careful planning over multiple steps. Chiral amino alcohols, for instance, are valuable synthetic targets that contain adjacent stereocenters. nih.govresearchgate.netresearchgate.net

A common strategy involves first establishing the stereocenter of the amine via a method like the Ellman protocol. The resulting chiral amine can then be used to direct the stereochemistry of subsequent reactions. For example, if a derivative of this compound were to be further functionalized, the existing stereocenter and the amine functional group itself can influence the facial selectivity of reactions on other parts of the molecule.

Alternatively, multi-step biocatalytic strategies have been developed for the synthesis of chiral amino alcohols. nih.govresearchgate.net These enzymatic cascades, for example using a transketolase and a transaminase, can build up molecular complexity with exquisite stereocontrol in a one-pot system, offering a green and efficient alternative to traditional chemical methods. nih.gov While not directly applied to this compound in the reviewed literature, these principles are general and highlight how stereochemistry is managed in complex syntheses.

Synthesis via Iminium Ion Intermediates

An alternative electrophilic intermediate to the neutral imines used in the Ellman protocol is the N-acyliminium ion. These are highly reactive species that readily undergo nucleophilic attack. nih.gov The synthesis typically begins with a precursor such as an N,O-acetal or a carbinolamine, which is activated by a Lewis acid or Brønsted acid to generate the iminium ion. acs.orglibretexts.org

The general steps are:

Precursor Formation: A suitable precursor, such as a cyclic N,O-acetal, is formed. This can be achieved, for example, by the reaction of an amine with an aldehyde and subsequent acylation.

Iminium Ion Generation: The precursor is treated with a Lewis acid (e.g., TiCl₄, SnCl₄) to eliminate the oxygen-based group and form the N-acyliminium ion.

Nucleophilic Addition: A weak or soft nucleophile, such as an enol silane, an allyl silane, or an organometallic reagent, attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond.

The stereochemical outcome of this reaction can be controlled by using a chiral auxiliary on the nitrogen atom, such as a 4-phenyloxazolidinone. acs.org The auxiliary can control the E/Z geometry of the iminium ion and also shield one of its faces, directing the nucleophilic attack with high diastereoselectivity. acs.org

Modular and Multicomponent Synthesis Approaches

Modular and multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity in a single step from three or more starting materials. nih.govnih.gov These approaches are particularly valuable for creating libraries of structurally diverse compounds for drug discovery.

A recently developed visible-light-mediated carbonyl alkylative amination provides a modular route to α-branched secondary amines. nih.govrsc.orgrsc.org This method can be directly applied to the synthesis of derivatives of this compound. In a relevant example, cyclohexanecarboxaldehyde, a primary amine, and an alkyl iodide are coupled in a one-pot reaction. nih.gov The reaction proceeds via the in situ formation of an imine, followed by the addition of an alkyl radical (generated from the alkyl iodide via photoredox catalysis) to the imine intermediate.

Table 2: Multicomponent Synthesis of a this compound Derivative Data derived from published research findings. nih.gov

| Aldehyde | Primary Amine | Alkyl Iodide | Product | Conditions | Yield |

| Cyclohexanecarboxaldehyde | Benzylamine | Ethyl iodoacetate | Ethyl 2-(benzyl(1-cyclohexyl)methylamino)acetate | (Me₃Si)₃SiH, Ir-catalyst, Blue LED, CH₂Cl₂ | 78% |

This approach allows for rapid variation of the groups attached to the nitrogen and the α-carbon, making it a powerful tool for generating analogs of this compound.

Isolation and Purification Techniques for Amine Products

The isolation and purification of the final amine product, particularly the separation of stereoisomers, is a critical final step in the synthetic sequence.

Classical Resolution by Diastereomeric Salt Crystallization: For racemic amine mixtures, classical resolution is a common purification method. ntnu.no This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. acs.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. researchgate.net One diastereomer will typically be less soluble in a given solvent and will crystallize out of the solution, leaving the other in the mother liquor. The resolved amine can then be liberated from the purified salt by treatment with a base. The efficiency of this separation depends on the choice of resolving agent and crystallization solvent. researchgate.netgavinpublishers.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cznih.gov CSPs are packed with a chiral material, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose), a protein, or a macrocyclic antibiotic like vancomycin. chromatographyonline.comnih.gov The enantiomers of the analyte interact differently with the chiral phase, leading to different retention times and thus separation. This method is highly effective for determining the enantiomeric excess (ee) of a chiral synthesis and can be scaled up for preparative purification of enantiomerically pure amines. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of 1 Cyclohexylbutan 1 Amine

Fundamental Reaction Pathways of Primary Amines

Primary amines are versatile building blocks in organic synthesis due to the reactivity of the amino group. Their ability to act as nucleophiles is a cornerstone of their chemical identity, enabling the formation of a wide array of functional groups and molecular architectures.

Nucleophilic Reactivity and Derivatization

The nitrogen atom in 1-Cyclohexylbutan-1-amine possesses a lone pair of electrons, rendering it a good nucleophile. savemyexams.comlibretexts.org This inherent nucleophilicity allows it to react with various electrophilic species. However, the reactivity is tempered by the steric bulk of the cyclohexyl and butyl groups. masterorganicchemistry.com Steric hindrance around the nitrogen atom can significantly decrease nucleophilicity. researchgate.net For instance, while primary amines are generally more reactive nucleophiles than tertiary phosphines in some contexts, their reactivity diminishes with increasing steric bulk (e.g., methyl > ethyl > isopropyl > tert-butyl). researchgate.net Therefore, the reaction rates of this compound as a nucleophile would be expected to be slower than those of less hindered primary amines like methylamine (B109427) or ethylamine. masterorganicchemistry.comresearchgate.net

The nucleophilicity of amines generally correlates with their basicity, but steric effects can override this trend. masterorganicchemistry.com Bulky amines, such as t-butylamine, are noted to be less nucleophilic than what their basicity might suggest due to these steric factors. masterorganicchemistry.com This principle applies directly to this compound, where the large cyclohexyl and butyl substituents impede the approach of the nitrogen's lone pair to an electrophilic center.

Alkylation and Acylation Reactions

Alkylation: Primary amines can be alkylated by reacting with alkyl halides in a nucleophilic substitution reaction, typically following an SN2 mechanism. libretexts.orglibretexts.orglibretexts.org This reaction leads to the formation of secondary amines, which can then be further alkylated to form tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk To selectively obtain the secondary amine from a primary amine like this compound, it is often necessary to use a large excess of the primary amine to prevent over-alkylation. savemyexams.comstudymind.co.uk The reaction of a primary amine with an alkyl halide produces a hydrohalide salt of the secondary amine, which then needs to be neutralized with a base to yield the free secondary amine. docbrown.info

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to form amides. libretexts.org This reaction is generally rapid and high-yielding at room temperature. libretexts.org A base like pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid byproduct. libretexts.org The resulting amide is less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, thus preventing further acylation. libretexts.org Even sterically hindered or electronically deactivated amines can be acylated, although they may require longer reaction times or the use of an auxiliary base. youtube.com

For a sterically hindered primary amine like this compound, the acylation reaction is a more controlled and efficient way to form a new carbon-nitrogen bond compared to alkylation, as it is not prone to multiple additions. masterorganicchemistry.com

Formation and Reactivity of Amine Radical Cations

Amine radical cations are highly reactive intermediates that can be generated through the removal of an electron from the nitrogen atom of an amine. beilstein-journals.org These species are valuable in synthetic chemistry as they can participate in a variety of bond-forming reactions. beilstein-journals.orgacs.org

Photochemically Induced Electron Transfer Processes

Visible-light photoredox catalysis is a powerful method for generating amine radical cations under mild conditions. beilstein-journals.orgacs.orgnih.gov In this process, a photocatalyst absorbs visible light and becomes electronically excited. uark.edu The excited photocatalyst can then oxidize a primary amine, such as this compound, by accepting an electron, thereby forming the amine radical cation. uark.edunih.govyoutube.com

These photochemically generated amine radical cations are electrophilic and can react with nucleophiles like alkenes and arenes to form new carbon-nitrogen bonds. acs.orgnih.gov For example, the hydroamination of alkenes with primary amines can be achieved using an iridium-based photocatalyst. nih.gov The reaction is proposed to start with the formation of a primary amine radical cation, which then participates in the bond-forming steps. nih.gov The process can be highly selective for the formation of secondary amines, avoiding overalkylation. nih.gov

The interaction of an excited sensitizer (B1316253) molecule with an amine is the primary step in photosensitized oxidations, leading to the formation of radical intermediates. le.ac.uk This process often involves electron transfer or the formation of an exciplex. le.ac.uk

Chemical Oxidation Pathways

Primary amines can be oxidized by various chemical reagents to form different products depending on the oxidant and reaction conditions. For instance, oxidation of primary aliphatic amines can yield aldehydes or imines. le.ac.uknih.gov The oxidation of primary amines to imines is a key transformation in organic synthesis, as imines are important intermediates for producing other valuable compounds. nih.gov

One common pathway for the oxidation of primary amines involves their conversion to imines, which can then be further oxidized or hydrolyzed. researchgate.net For example, the direct oxidation of primary amines to the corresponding imines can be catalyzed by certain metal complexes in the presence of an oxidant. researchgate.net In some cases, the oxidation can proceed all the way to carboxylic acids or nitriles. nih.govresearchgate.net The selective oxidation of amines to imines can also be achieved photoelectrochemically, offering a green and efficient method. nih.gov

The formation of an amine radical cation is often a key step in these oxidation processes. beilstein-journals.org Once formed, the amine radical cation can undergo deprotonation at the carbon atom alpha to the nitrogen, yielding a strongly reducing α-amino radical. beilstein-journals.org This radical can then be further oxidized to an iminium ion, which is a precursor to imines. beilstein-journals.orgacs.org

Mechanistic Insights into Amination Reactions

Amination reactions are fundamental processes for introducing nitrogen-containing functional groups into organic molecules. Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.org

This process typically involves two main steps: the formation of an imine intermediate from the reaction of a primary amine with a carbonyl compound, followed by the reduction of the imine to the corresponding amine. libretexts.orgwikipedia.orgmdpi.com The reaction is often carried out in one pot, where a reducing agent is present along with the amine and the carbonyl compound. wikipedia.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). libretexts.orgmasterorganicchemistry.com The pH of the reaction is crucial; it is generally most effective under weakly acidic conditions (around pH 5), which facilitates the dehydration step to form the imine without excessively protonating the amine nucleophile. libretexts.orgmasterorganicchemistry.com

The mechanism for the reductive amination of an alcohol involves the initial dehydrogenation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. mdpi.com The imine is subsequently hydrogenated to the final amine product. mdpi.com This "hydrogen-borrowing" mechanism is often facilitated by heterogeneous metal catalysts. mdpi.com

Direct C-H amination of arenes using primary amines has also been developed using organic photoredox catalysis. nih.gov In this method, an acridinium (B8443388) photoredox catalyst under an aerobic atmosphere enables the construction of C-N bonds. nih.gov The proposed mechanism can proceed through either an amine radical cation pathway or an arene cation radical pathway, depending on the electronic properties of the aromatic substrate. nih.gov

Transition State Analysis in Catalytic Aminations

Catalytic amination reactions, such as the reductive amination of carbonyl compounds or hydroamination of alkenes, are fundamental for the synthesis of amines, including this compound. researchgate.netrsc.org The efficiency and stereoselectivity of these reactions are governed by the energetics of their transition states. While specific transition state analysis for this compound is not extensively documented, general principles derived from theoretical and computational studies on similar primary amines provide significant insight. researchgate.netnih.gov

In amine-catalyzed reactions, the formation of the crucial C-N bond often proceeds through a well-defined transition state. rsc.org For instance, in the reductive amination of 1-cyclohexylbutan-1-one (B74864) with ammonia (B1221849), the reaction is catalyzed by a heterogeneous metal catalyst. The kinetically relevant step is often the initial dehydrogenation of an alcohol intermediate or the hydrogenation of an imine intermediate. researchgate.net

Computational studies, typically using density functional theory (DFT), have elucidated the geometries and energies of transition states in similar amine-based transformations. nih.gov These studies show that primary amine-mediated reactions can proceed through transition states stabilized by hydrogen bonding, which lowers the activation energy. nih.gov In the context of forming this compound, the steric bulk of both the cyclohexyl and the n-butyl groups attached to the α-carbon would significantly influence the transition state geometry. The catalyst and reactants must accommodate these bulky groups, which can affect reaction rates and selectivity.

Table 1: Factors Influencing Transition State Energy in Catalytic Aminations

| Factor | Description | Relevance to this compound |

| Steric Hindrance | Repulsive interactions between bulky groups in the transition state. | The cyclohexyl and butyl groups create significant steric demand, potentially disfavoring certain transition state geometries and raising the activation energy. |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents. | The alkyl groups (cyclohexyl, butyl) are weakly electron-donating, influencing the nucleophilicity of the amine and the stability of any charged intermediates. |

| Catalyst Structure | The nature of the catalyst's active site (e.g., metal surface, organocatalyst). | The catalyst must provide a pathway that can accommodate the substrate's steric profile to achieve efficient C-N bond formation. |

| Solvent Effects | Stabilization of charged or polar transition states by the solvent. | Solvation models are critical in computational analyses to accurately predict activation barriers in solution-phase reactions. nih.gov |

| Hydrogen Bonding | Intramolecular or intermolecular hydrogen bonds can stabilize the transition state. | In reactions involving proton transfer, hydrogen bonding plays a key role in lowering the energy barrier. nih.gov |

Role of Imines and Iminium Ions as Reactive Intermediates

The chemistry of this compound is intrinsically linked to the formation of imines and their protonated counterparts, iminium ions. These species are central intermediates in many of its synthetic applications. echemi.comnih.gov

Imines are formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). wikipedia.orgmasterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. nih.gov For this compound, reaction with an aldehyde or ketone would proceed via nucleophilic attack of the amine's nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the corresponding N-substituted imine. masterorganicchemistry.com

Mechanism of Imine Formation:

Protonation-Addition-Deprotonation (PAD): The reaction often begins with the protonation of the carbonyl oxygen, followed by the nucleophilic addition of the amine to form a hemiaminal. Deprotonation of the nitrogen gives the neutral hemiaminal.

Protonation-Elimination-Deprotonation (PED): The hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water forms a resonance-stabilized iminium ion. Deprotonation of the nitrogen yields the final, neutral imine product. masterorganicchemistry.com

The resulting iminium ion is a highly reactive electrophile. nih.gov The positive charge on the nitrogen atom makes the iminium carbon susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in fundamental carbon-carbon bond-forming reactions like the Mannich reaction, where an iminium ion reacts with an enol or enolate. nih.govslideshare.net Imines themselves can also act as electrophiles, although they are generally less reactive than iminium ions. nih.gov

Table 2: Imines and Iminium Ions as Reactive Intermediates

| Intermediate | Formation | Key Characteristics | Role in Synthesis |

| Imine | Condensation of this compound with an aldehyde or ketone. wikipedia.org | Contains a C=N double bond. Mildly basic. Less electrophilic than a carbonyl. nih.govwikipedia.org | Precursor to amines via reduction (reductive amination); intermediate in various heterocycle syntheses. wikipedia.org |

| Iminium Ion | Protonation of an imine or elimination of water from a hemiaminal. masterorganicchemistry.com | Contains a C=N⁺R₂ double bond. Highly electrophilic at carbon. nih.gov | Key intermediate in the Mannich reaction and Pictet-Spengler reaction for C-C bond formation. |

Radical Pathways in Amine Transformations

Beyond ionic pathways, amines like this compound can participate in transformations involving radical intermediates. The generation of amine radical cations is a common entry point to these pathways, often initiated by single-electron transfer (SET) to a chemical oxidant or a photocatalyst. beilstein-journals.org

Upon formation, the amine radical cation of this compound can undergo several reactions. One of the most common pathways is the deprotonation at the carbon atom alpha to the nitrogen. This step results in the formation of a neutral, nucleophilic α-amino radical. beilstein-journals.org This radical is a key synthetic intermediate that can engage in various bond-forming reactions, such as addition to Michael acceptors or other unsaturated systems. researcher.lifeacs.org

The generation of these radicals has been significantly advanced by the advent of visible-light photoredox catalysis, which provides a mild and efficient method for initiating these transformations. beilstein-journals.org

Table 3: Radical Intermediates Derived from this compound

| Radical Species | Generation Method | Subsequent Reactivity |

| Amine Radical Cation | Single-electron oxidation (e.g., via photoredox catalysis). beilstein-journals.org | Deprotonation to form an α-amino radical; C-C bond cleavage in some substrates. beilstein-journals.org |

| α-Amino Radical | Deprotonation of the amine radical cation at the α-carbon. beilstein-journals.org | Nucleophilic addition to electron-deficient alkenes; oxidation to an iminium ion. beilstein-journals.org |

| Alkylamino Radical | Photolysis of N-alkyl compounds; deprotonation of an amine radical cation at the nitrogen. rsc.org | Autodisproportionation to form an imine and hydrogen; recombination to form hydrazines. rsc.org |

Stability and Degradation Pathways Relevant to Synthetic Methodologies

The stability of this compound is a critical consideration during its synthesis and subsequent use. Like many primary amines, it is susceptible to certain side reactions and degradation pathways that can affect the yield and purity of chemical processes.

A primary degradation pathway, particularly during synthesis via reductive amination of a carbonyl or amination of an alcohol, is over-alkylation. rsc.org The initially formed this compound can act as a nucleophile itself, reacting with the carbonyl/imine intermediate or alkylating agent to form the corresponding secondary and, subsequently, tertiary amines. This sequential reaction reduces the selectivity for the desired primary amine. rsc.orgresearchgate.net Catalyst design and reaction conditions are often optimized to minimize these side reactions. For example, mechanistic studies on cobalt catalysts have shown that the presence of the product amine can retard the hydrogenation of imine intermediates, which can be exploited to enhance selectivity. rsc.org

Another key aspect of its stability relates to the reversibility of imine formation. In the presence of water and a catalytic amount of acid, any imine formed from this compound can be hydrolyzed back to the parent amine and the corresponding carbonyl compound. masterorganicchemistry.com This equilibrium-driven process is essentially the reverse of imine formation and represents a degradation pathway for imine derivatives of the amine under aqueous acidic conditions.

From a thermal standpoint, aliphatic amines are generally stable but can undergo decomposition at elevated temperatures, often through C-N or C-H bond cleavage, potentially involving radical mechanisms.

Advanced Analytical Techniques for Characterization and Study

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation, valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For 1-cyclohexylbutan-1-amine (C₁₀H₂₁N), the calculated exact monoisotopic mass is 155.1674 g/mol . uni.lunih.gov HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous determination of the molecular formula C₁₀H₂₁N. This capability distinguishes the target compound from other molecules that might have the same nominal mass but different elemental formulas.

The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle that applies to this compound. openstax.orgmiamioh.edu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like amines without causing significant fragmentation. youtube.com In the ESI source, this compound is readily protonated to form the pseudomolecular ion [M+H]⁺. nih.gov This makes ESI-MS an excellent tool for reaction monitoring, especially when coupled with liquid chromatography (LC-MS). nih.gov

By monitoring the intensity of the [M+H]⁺ ion for this compound (m/z 156.1752) and the corresponding ion of its precursor (e.g., 1-cyclohexylbutan-1-one), the progress of a synthesis can be tracked in real-time. This allows for precise determination of reaction completion, optimization of reaction times, and identification of potential byproducts. The response in ESI can be influenced by factors like surface activity and mobile phase composition. acs.orgacs.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating components of a mixture, making it crucial for assessing the purity of this compound and for monitoring reactions. researchgate.net

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. chromatographyonline.com When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it provides quantitative purity information and structural confirmation. In GC-MS, the compound will fragment in a predictable pattern upon electron ionization. The dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the loss of the largest alkyl group attached to the carbon bearing the nitrogen atom. miamioh.edu For this compound, this would lead to characteristic fragment ions. However, the analysis of primary amines by GC can sometimes be challenging due to their polarity. chromatographyonline.com Derivatization can be employed to improve chromatographic behavior. researchgate.netcopernicus.org

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally sensitive compounds. conicet.gov.ar For a basic compound like this compound, reversed-phase HPLC using a C18 or a phenyl-hexyl column is a common approach. nih.gov The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. conicet.gov.ar The pH of the mobile phase is a critical parameter to control the retention of the amine on the column. nih.gov Coupling HPLC with a UV detector (if the molecule or a derivative is chromophoric) or, more powerfully, with a mass spectrometer (LC-MS) allows for highly sensitive and selective analysis for purity assessment and reaction monitoring. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides crucial information regarding its identity, purity, and molecular structure through the analysis of its mass spectrum.

Methodology and Findings:

The analysis of this compound by GC-MS typically involves its introduction into a heated injection port, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column, often coated with a nonpolar or medium-polarity stationary phase, separates the amine from any impurities based on differences in boiling points and interactions with the stationary phase.

Following separation in the gas chromatograph, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

For aliphatic amines like this compound, the molecular ion peak (the peak corresponding to the intact molecule) may be weak or absent due to the instability of the radical cation formed upon ionization. libretexts.org The fragmentation pattern is dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process is driven by the stabilization of the resulting positive charge on the nitrogen. The most significant fragmentation pathways for this compound are expected to involve the loss of alkyl radicals from the carbon atom bearing the amino group.

Expected Fragmentation Pattern:

The mass spectrum of this compound would be predicted to show characteristic fragments resulting from the cleavage of the bonds adjacent to the chiral center. The primary fragmentation is the α-cleavage, leading to the loss of the propyl group or the cyclohexyl group. The loss of the larger alkyl group is often preferred. miamioh.edu

A plausible fragmentation pattern for this compound is detailed in the table below.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - C₃H₇]⁺ | Loss of the propyl group via α-cleavage. This is often a prominent peak. |

| 98 | [C₆H₁₁NH]⁺ | Result of cleavage with charge retention on the cyclohexylamine (B46788) moiety. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 72 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl group via α-cleavage. |

| 56 | [C₄H₈N]⁺ | Further fragmentation of the butylamine (B146782) side chain. |

It is important to note that without experimental data for this compound, these predictions are based on established fragmentation patterns of similar aliphatic amines. For instance, the GC-MS data for the related compound N-butyl cyclohexylamine shows a prominent peak at m/z 112, corresponding to the loss of a propyl radical, which supports the predicted fragmentation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions, assessing product purity, and purifying compounds from complex mixtures. For the synthesis of this compound, HPLC provides a robust method for analyzing the reaction mixture, allowing for the quantification of starting materials, intermediates, and the final product.

Methodology and Findings:

Given that aliphatic amines like this compound lack a strong chromophore, direct UV detection in HPLC can be challenging and may offer low sensitivity. sigmaaldrich.com To overcome this, pre-column derivatization with a UV-active or fluorescent labeling agent is a common strategy. sigmaaldrich.comnih.gov Reagents such as dansyl chloride, o-phthaldialdehyde (OPA), or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be reacted with the primary amine to produce a derivative that is readily detectable at low concentrations. helsinki.finih.gov

The choice of HPLC mode depends on the polarity of the analyte and the derivatizing agent. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile or methanol. sielc.com

For the analysis of a reaction mixture from the synthesis of this compound, a gradient elution method is often employed. This involves changing the composition of the mobile phase during the chromatographic run to effectively separate compounds with a wide range of polarities, from unreacted starting materials to the final product and any byproducts.

Typical HPLC Parameters for Reaction Monitoring:

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase | A: Water/Buffer (e.g., 0.1% Trifluoroacetic Acid) B: Acetonitrile/Methanol | Gradient elution from a higher percentage of A to a higher percentage of B allows for the separation of polar starting materials and the less polar amine product. The acidic modifier improves peak shape for amines. sielc.com |

| Detection | UV/Vis or Fluorescence (after derivatization) | Enables sensitive detection of the amine and other components in the reaction mixture. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Ensures reproducible retention times. |

By injecting aliquots of the reaction mixture at different time points, the progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product. This allows for the determination of reaction completion and can help in optimizing reaction conditions.

Chiral Analysis Techniques for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the carbon atom bonded to the amino group and the cyclohexyl ring, it exists as a pair of enantiomers. The determination of the enantiomeric purity (or enantiomeric excess, ee) is critical, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography, in both gas and liquid forms, is the most powerful technique for this purpose.

Chiral Gas Chromatography (GC):

Direct enantiomeric separation of amines by GC can be challenging due to their high polarity, which often leads to poor peak shapes on many chiral stationary phases. nih.gov Therefore, derivatization is typically required. The primary amine can be reacted with a chiral or achiral derivatizing agent to form diastereomers or a more suitable analyte for the chiral column. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N-trifluoroacetyl-L-prolyl chloride (TPC). nih.gov

The separation is then carried out on a chiral capillary column, often based on derivatized cyclodextrins. wiley.comgcms.czchromatographyonline.com The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and highly effective method for the separation of enantiomers without the need for derivatization in many cases. scas.co.jp Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) carbamates and benzoates, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines. researchgate.netnih.govyakhak.org

For the enantiomeric separation of this compound, a normal-phase or reversed-phase chiral HPLC method would be developed. The choice of mobile phase is crucial for achieving separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are commonly used. yakhak.org In reversed-phase mode, aqueous buffers with organic modifiers are employed. nih.gov The addition of small amounts of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution for basic analytes like amines. researchgate.net

Illustrative Chiral HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) | These columns offer a wide range of selectivities for chiral amines. nih.gov |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., Diethylamine) for Normal Phase OR Acetonitrile/Aqueous Buffer for Reversed Phase | The mobile phase composition is optimized to achieve the best balance of retention and enantioselectivity. The additive in normal phase helps to improve peak shape. |

| Detection | UV (if derivatized or at low wavelength) or Mass Spectrometry (LC-MS) | Provides the necessary sensitivity for accurate quantification of each enantiomer. |

| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |

| Temperature | Controlled (e.g., 25 °C) | Temperature can influence enantioselectivity. |

The result of a successful chiral separation is a chromatogram showing two distinct peaks, each corresponding to one of the enantiomers of this compound. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

Applications of 1 Cyclohexylbutan 1 Amine in Chemical Synthesis and Research

Role as a Versatile Building Block in Organic Synthesis

Amines are widely recognized as indispensable building blocks in organic chemistry, serving as key precursors for a vast number of functional groups and molecular frameworks. amerigoscientific.com The presence of a primary amine group in 1-Cyclohexylbutan-1-amine makes it a valuable synthon for introducing nitrogen into organic molecules.

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the primary amine allows it to participate in a variety of fundamental organic reactions. These include, but are not limited to, N-alkylation, acylation, and condensation reactions. Such transformations are crucial for the assembly of more elaborate molecular architectures. While direct examples of complex molecules synthesized from this compound are not prominently reported, its structural components are found in various bioactive compounds.

Utility in the Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. amazonaws.com Primary amines are key starting materials for the synthesis of a wide variety of nitrogenous heterocyclic systems. amazonaws.comalchempharmtech.commdpi.com The amine functionality in this compound can be utilized in cyclization reactions to form heterocycles such as pyrroles, pyridines, and other fused ring systems. rsc.org The specific reaction pathways would depend on the chosen reagents and reaction conditions.

Integration into Pharmaceutical and Agrochemical Precursors

The structural elements of this compound, namely the cyclohexyl ring and the amino group, are present in numerous pharmaceutical and agrochemical compounds. For instance, cyclohexylamine (B46788) derivatives have been investigated for their potential biological activities. amerigoscientific.com While there is no direct evidence of this compound being a precursor to a specific commercial drug or pesticide, its potential as a starting material for the synthesis of such molecules is plausible. The development of synthetic routes to cariprazine, an antipsychotic medication, involves intermediates with cyclohexylamine moieties. google.com

Formation of Functionalized Derivatives for Material Science Research

The modification of this compound can lead to the creation of novel functionalized derivatives with potential applications in material science. For example, the amine group can be used to anchor the molecule to surfaces or to initiate polymerization reactions. The cyclohexyl group can influence the physical properties of resulting materials, such as their thermal stability and solubility. While specific research in this area for this compound is not apparent, the broader field of amine-functionalized materials is an active area of investigation.

Application in Ligand Design for Asymmetric Catalysis

Chiral amines and their derivatives are crucial in the field of asymmetric catalysis, where they can act as ligands for metal catalysts or as organocatalysts themselves. nih.gov The stereocenter at the first carbon of the butyl chain in this compound means that its resolved enantiomers could potentially be used in the design of chiral ligands. These ligands could then be applied in asymmetric synthesis to control the stereochemical outcome of a reaction. The development of chiral Schiff base-zinc complexes for asymmetric additions to ketones highlights the potential of such systems. nih.gov

Computational and Theoretical Studies on 1 Cyclohexylbutan 1 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. wikipedia.org For 1-Cyclohexylbutan-1-amine, methods like Density Functional Theory (DFT) are instrumental in characterizing its electronic structure. irjweb.comresearchgate.net These calculations can reveal details about molecular orbitals and charge distribution, which are key to predicting reactivity.

Another powerful tool in electronic structure analysis is the molecular electrostatic potential (MESP) map. The MESP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. rsc.orgresearchgate.net For this compound, the MESP would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Computational Method |

|---|---|---|

| HOMO Energy | (Value in eV) | DFT/B3LYP/6-31G* |

| LUMO Energy | (Value in eV) | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap | (Value in eV) | DFT/B3LYP/6-31G* |

| MESP Minimum | Around the Nitrogen atom | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes over time. wikipedia.org For a flexible molecule like this compound, which contains a rotatable butyl group and a cyclohexane (B81311) ring that can undergo ring flipping, MD simulations can provide a detailed picture of its conformational landscape. sapub.orgstudysmarter.co.uk

The cyclohexane ring in this compound is expected to exist predominantly in a chair conformation, which is the most stable arrangement for six-membered rings. wikipedia.org However, the butyl-amine substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric hindrance. wikipedia.org MD simulations can quantify the energy difference between these conformers and the energy barriers for their interconversion. nih.gov

Furthermore, the rotation around the C-C single bonds of the butyl chain leads to various staggered and eclipsed conformations. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable rotamers. These simulations typically use force fields like CHARMM or AMBER to model the interatomic interactions.

Table 2: Potential Conformational States of this compound

| Feature | Possible Conformations | Preferred Conformation |

|---|---|---|

| Cyclohexane Ring | Chair, Boat, Twist-Boat, Half-Chair | Chair |

| Substituent Position | Axial, Equatorial | Equatorial |

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of compounds. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. nih.govnih.govresearchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical chemical shifts. nih.govresearchgate.net For this compound, these calculations would need to consider the different conformations and their relative populations, as the chemical shifts are an average over the conformational ensemble. nih.gov The accuracy of these predictions can often distinguish between different isomers. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies calculated using quantum chemical methods. nist.govnist.gov For this compound, the calculated spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group, as well as C-H stretching and bending vibrations for the cyclohexyl and butyl groups.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in mass spectrometry. youtube.comarxiv.org For aliphatic amines like this compound, a common fragmentation pathway is α-cleavage, where the bond between the carbon bearing the amine and an adjacent carbon is broken. libretexts.org This would lead to the formation of a stable, nitrogen-containing cation. libretexts.orglibretexts.org

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Relevant Functional Group |

|---|---|---|

| ¹³C NMR | Multiple signals in the aliphatic region | Cyclohexyl and butyl carbons |

| ¹H NMR | Complex multiplets for cyclohexyl and butyl protons | Cyclohexyl and butyl protons |

| IR | N-H stretching bands (~3300-3500 cm⁻¹) | Primary amine |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. nih.govrsc.orgrsc.org A primary synthetic route to this compound is the reductive amination of 1-cyclohexylbutan-1-one (B74864). nih.govacs.org

This reaction typically proceeds in two main steps:

Imine Formation: The reaction of 1-cyclohexylbutan-1-one with ammonia (B1221849) to form an imine intermediate.

Reduction: The reduction of the imine to the final amine product, often using a reducing agent like sodium borohydride (B1222165).

DFT calculations can be used to model the energy profile of this entire process. This would involve locating the structures and energies of the reactants, intermediates, transition states, and products. Such studies can determine the rate-determining step of the reaction and provide a deeper understanding of the reaction kinetics and thermodynamics. nih.govrsc.org

Table 4: Key Steps in the Reductive Amination of 1-Cyclohexylbutan-1-one

| Step | Reactants | Intermediate/Product | Computational Focus |

|---|---|---|---|

| 1 | 1-Cyclohexylbutan-1-one, Ammonia | Imine | Transition state for imine formation |

Design of Novel Synthetic Routes using Computational Tools

The field of computer-assisted synthesis design has seen significant advancements, with software tools now capable of proposing novel synthetic pathways. cas.orgsigmaaldrich.comsynthiaonline.com These tools utilize large databases of chemical reactions and sophisticated algorithms to perform retrosynthetic analysis. nih.govnih.gov

For a target molecule like this compound, a retrosynthesis program would work backward from the final product to identify potential starting materials. nih.gov This could suggest the reductive amination of 1-cyclohexylbutan-1-one as a viable route, but it might also uncover alternative, less obvious pathways. These programs can consider factors like the cost and availability of starting materials and the predicted yield of each reaction step. cas.orgsigmaaldrich.com

Machine learning models are also being integrated into these tools to predict reaction outcomes and suggest optimal reaction conditions, further accelerating the process of discovering efficient and novel synthetic strategies. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Cyclohexylbutan-1-one |

| Ammonia |

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is a driving force for innovation in amine synthesis. rsc.org For 1-Cyclohexylbutan-1-amine, future research will prioritize the development of greener synthetic routes that minimize waste and utilize renewable resources.

A significant area of exploration is the use of biomass-derived precursors. rsc.org Lignocellulose, the most abundant raw material on Earth, presents a promising feedstock for producing alcohols that can be converted to amines. europa.eu This approach offers a potential pathway to a fully sustainable production of amines, creating new revenue streams for the agricultural and chemical sectors. europa.eu Similarly, amino acids are renewable resources that can be catalytically converted into primary amines. chemistryviews.org For instance, L-Valine has been successfully converted to isobutylamine (B53898) with high yields using a ruthenium-on-carbon catalyst in water. chemistryviews.org This methodology could be adapted for the synthesis of structurally related amines.

Key goals for sustainable synthesis include:

Replacement of hazardous reagents: Moving away from alkyl halides and instead utilizing alcohols, alkanes, or even carbon dioxide as starting materials. researchgate.net

Atom economy: Designing reactions where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste.

Use of renewable feedstocks: Harnessing biomass and other renewable sources to reduce reliance on fossil fuels. europa.euresearchgate.net

The development of green metrics toolkits, such as the CHEM21 green metrics toolkit, will be instrumental in evaluating the environmental impact of new synthetic methods. rsc.org These tools enable researchers to assess factors like waste generation, energy consumption, and raw material usage, thereby guiding the development of more environmentally benign processes. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of efficient amine synthesis. The exploration of novel catalytic systems is crucial for improving the selectivity and efficiency of reactions producing this compound and its analogs.

Recent advancements have focused on transition-metal catalyzed reactions. For example, rhodium-catalyzed hydroaminomethylation has emerged as a powerful tool for amine synthesis, allowing for the use of complex alkenes and amines under milder conditions. acs.org Iron-catalyzed hydroamination using nitroarenes as the amine source also presents an innovative approach. acs.org

A significant challenge in primary amine synthesis is preventing over-alkylation, which leads to the formation of secondary and tertiary amines. rsc.org The hydrogen borrowing methodology, often employing ruthenium-based catalysts, has shown promise in achieving selective synthesis of primary amines from diols by minimizing undesired cyclization and over-alkylation. rsc.org

Future research in this area will likely focus on:

Earth-abundant metal catalysts: Developing catalysts based on inexpensive and readily available metals to replace rare and costly noble metals. europa.eu

Electrocatalysis: Utilizing electride-based catalysts that can operate at lower temperatures and pressures, thus reducing energy consumption. energy.gov For example, a novel ruthenium-calcium-aluminum catalyst has shown high efficiency in ammonia (B1221849) synthesis with significantly less energy input. energy.gov A recently developed copper electrocatalyst has demonstrated high selectivity in converting nitromethane (B149229) to methylamine (B109427) at low potentials. bioengineer.org

Understanding catalytic mechanisms: Detailed studies, including the use of neutron scattering, will be essential to unravel the precise mechanisms by which novel catalysts function, enabling the design of even more efficient systems. energy.gov

The table below summarizes some novel catalytic approaches with potential relevance to the synthesis of aliphatic amines.

| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound Synthesis |

| Ruthenium-on-carbon (Ru/C) | Hydrogenation-decarbonylation of amino acids | Utilizes renewable feedstocks (amino acids), proceeds in water. chemistryviews.org | Synthesis from bio-derived precursors. |

| Rhodium complexes (e.g., [Rh(cod)Cl]₂) | Hydroaminomethylation | Milder reaction conditions, applicable to complex substrates. acs.org | Direct amination of corresponding alkenes. |

| Iron complexes (e.g., Fe(acac)₃) | Hydroamination | Utilizes readily available nitro compounds as the amine source. acs.org | Alternative amination strategies. |